molecular formula C21H21ClN4O B2505819 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 1207021-34-8

4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No.: B2505819
CAS No.: 1207021-34-8
M. Wt: 380.88
InChI Key: SNOSJORNCPFWGH-UHFFFAOYSA-N
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Description

4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the benzyl and chlorophenyl groups. One common synthetic route involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This is followed by the introduction of the benzyl and chlorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents, to form new carbon-carbon bonds.

Scientific Research Applications

4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorophenyl group are key functional groups that contribute to its biological activity. The compound may act by binding to specific receptors or enzymes, inhibiting their activity, and thereby exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can be compared with other similar compounds, such as:

    4-Benzylpiperidine: A simpler derivative with a benzyl group attached to the piperidine ring, known for its use in research as a monoamine releasing agent.

    4-Chlorophenylpiperazine: A compound with a chlorophenyl group attached to the piperazine ring, studied for its potential pharmacological activities.

    1-Benzyl-4-chloropiperidine: A compound with both benzyl and chlorophenyl groups attached to the piperidine ring, used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in the presence of the triazole ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Triazole moiety : A five-membered ring with three nitrogen atoms, known for its biological significance.
  • Chlorophenyl group : A phenyl ring substituted with chlorine, which enhances biological activity.

The molecular formula is C18H19ClN5OC_{18}H_{19}ClN_5O with a molecular weight of approximately 360.83 g/mol.

Antibacterial Activity

Research has indicated that triazole derivatives exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AE. coli0.12
Compound BS. aureus0.25
Compound CB. subtilis0.50

These studies suggest that the incorporation of the triazole group can enhance the compound's ability to inhibit bacterial growth.

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Triazoles have been recognized for their ability to modulate various biochemical pathways involved in cancer progression.

Case Study: Anticancer Mechanism

In a study published in the journal Cancer Letters, researchers demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK2. The specific compound studied showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may influence signaling pathways by binding to receptors involved in cell growth and apoptosis.

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Antibacterial therapies : Development of new antibiotics targeting resistant strains.
  • Cancer treatment : Formulation of novel anticancer agents based on its mechanism of action.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-18-6-8-19(9-7-18)26-15-20(23-24-26)21(27)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOSJORNCPFWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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